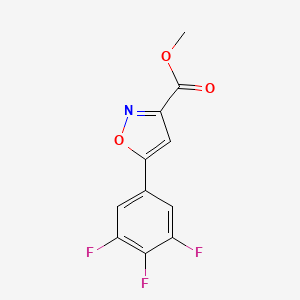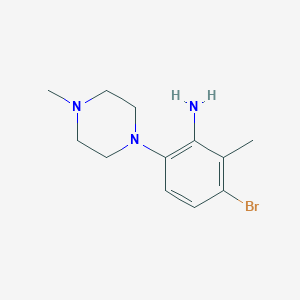
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)-4-(trifluoromethyl)pyrimidine.
Reduction: Formation of 6-(4-Methoxyphenyl)-4-(trifluoromethyl)dihydropyrimidine.
Substitution: Formation of 6-(4-Methoxyphenyl)-4-(substituted)pyrimidine derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
6-(4-Hydroxyphenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
6-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine: Positional isomer with the trifluoromethyl group at a different position on the pyrimidine ring.
Uniqueness
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the methoxyphenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups on the pyrimidine ring allows for versatile reactivity and interactions with various molecular targets.
Properties
Molecular Formula |
C12H9F3N2O |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2O/c1-18-9-4-2-8(3-5-9)10-6-11(12(13,14)15)17-7-16-10/h2-7H,1H3 |
InChI Key |
YEAJCPYJQDYABD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
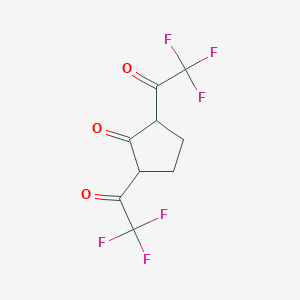
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
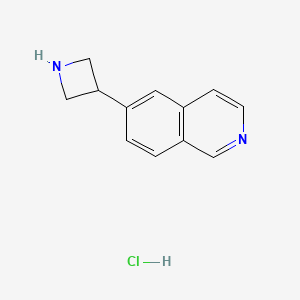
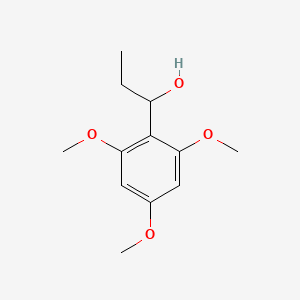
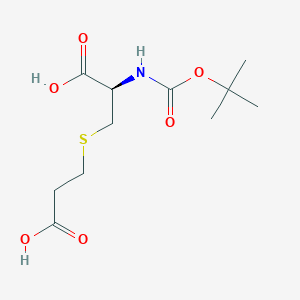
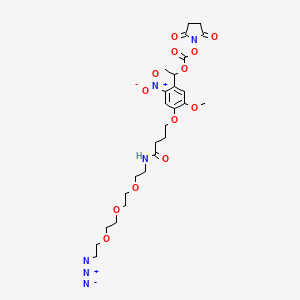

![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
